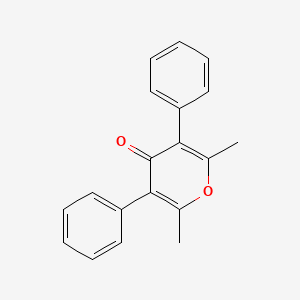

2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33731-54-3 |

|---|---|

Molecular Formula |

C19H16O2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2,6-dimethyl-3,5-diphenylpyran-4-one |

InChI |

InChI=1S/C19H16O2/c1-13-17(15-9-5-3-6-10-15)19(20)18(14(2)21-13)16-11-7-4-8-12-16/h3-12H,1-2H3 |

InChI Key |

YCMLUTKKOKKIMN-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(O1)C)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=C(C(=O)C(=C(O1)C)C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

33731-54-3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethyl 3,5 Diphenyl 4h Pyran 4 One and Its Direct Derivatives

Direct Synthesis of 2,6-Dimethyl-3,5-diphenyl-4H-pyran-4-one

The core structure of this compound is typically assembled through a one-pot synthesis that involves the formation of the heterocyclic ring from acyclic precursors.

A key method for synthesizing the title compound involves the condensation of a dibenzyl ketone with an acetylating agent. tandfonline.comtandfonline.com Specifically, the reaction between 1,3-diphenyl-2-propanone (a dibenzyl ketone) and acetic acid serves as a direct route to form the this compound structure. researchgate.net This reaction constructs the pyranone ring by incorporating two methyl groups and cyclizing the diphenyl-substituted backbone. A 1978 report by Ishibe and Yutaka detailed this approach for a series of para-substituted dibenzyl ketones, demonstrating its utility in forming 3,5-diaryl-4H-pyran-4-ones. tandfonline.comtandfonline.com

Polyphosphoric acid (PPA) is an essential reagent in the condensation synthesis of this compound. tandfonline.comtandfonline.comresearchgate.net PPA functions as a powerful dehydrating and cyclizing agent, facilitating the intramolecular acylation necessary to close the pyranone ring. ccsenet.orgnih.govresearchgate.net Commercially available PPA is a viscous liquid mixture of phosphoric acids of varying chain lengths, with a low water content, making it an effective medium for reactions that proceed via dehydration. ccsenet.orgsciencemadness.org Its moderate acidity and low nucleophilicity prevent unwanted side reactions, and unlike some other strong acids, it has a low tendency to cause oxidation of the substrate. sciencemadness.org In the synthesis, PPA catalyzes the condensation between the dibenzyl ketone and acetic acid, driving the reaction towards the formation of the stable heterocyclic pyranone product. researchgate.netccsenet.orgresearchgate.net

Efforts to optimize the synthesis of 4H-pyran-4-ones have focused on improving reaction speed, yield, and environmental friendliness. These strategies often involve alternative energy sources and catalysts.

Microwave-assisted synthesis has emerged as a superior alternative to conventional heating for preparing 4H-pyran-4-ones. researchgate.netscielo.br The use of microwave irradiation in a solvent-free, one-pot synthesis with polyphosphoric acid provides a simple, rapid, and efficient protocol. researchgate.netscielo.br This method significantly reduces reaction times and often leads to higher yields compared to traditional approaches. researchgate.net For instance, the microwave-assisted condensation of ketones and carboxylic acid anhydrides in the presence of PPA can be completed in minutes. scielo.br This green chemistry approach also minimizes the use of solvents and reduces waste. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of γ-Pyrones

| Method | Reagents | Catalyst/Medium | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Dibenzyl Ketone, Acetic Acid | Polyphosphoric Acid | Not specified | Not specified | tandfonline.com, tandfonline.com |

| Microwave | Propionic Anhydride (B1165640) | Polyphosphoric Acid | 2 minutes | 72% | scielo.br |

| Microwave | Various Ketones & Carboxylic Acids/Anhydrides | Polyphosphoric Acid | Short | Good | researchgate.net, scielo.br |

Optimization Strategies and Reaction Conditions

Synthesis of Halogenated Precursors

Halogenated derivatives of this compound, particularly at the methyl groups, serve as important intermediates for further functionalization.

The methyl groups at the C-2 and C-6 positions of the pyranone ring can be selectively halogenated using N-Bromosuccinimide (NBS). wikipedia.orgmasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, is a radical substitution that targets allylic and benzylic positions. wikipedia.orgmasterorganicchemistry.com The methyl groups on the 2,6-dimethyl-4H-pyran-4-one ring are analogous to benzylic positions due to their proximity to the ring's pi system.

The reaction is typically carried out by refluxing a solution of the pyranone and NBS in a non-polar solvent like anhydrous carbon tetrachloride (CCl₄), often with the addition of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgresearchgate.net Using NBS is advantageous as it provides a low, steady concentration of bromine radicals (Br•), which favors substitution at the methyl group over addition to the ring's double bonds. wikipedia.orgmasterorganicchemistry.com Studies on similar heterocyclic systems, like substituted pyridines, show that reaction conditions can be tuned to favor side-chain bromination over electrophilic substitution on the aromatic ring. researchgate.net The resulting bromomethyl derivatives are versatile precursors for further synthetic transformations. researchgate.net

Derivatization via Functional Group Interconversions

Functionalization of the methyl groups of this compound serves as a key strategy for synthesizing a range of derivatives. These transformations allow for the introduction of new reactive handles on the pyranone scaffold.

A reliable method for introducing hydroxymethyl groups onto the 3,5-diphenyl-4H-pyran-4-one skeleton involves a two-step sequence starting from the corresponding bromomethyl derivatives. researchgate.net This process first involves an acetoxylation step, followed by hydrolysis to yield the final hydroxymethyl product. researchgate.net

The synthesis begins with the bromination of this compound (1a) to produce its bromomethyl and bis(bromomethyl) analogs. researchgate.net These bromo-derivatives are then treated with silver acetate (B1210297) in refluxing acetic acid to yield the acetoxymethyl intermediates. For instance, 2,6-bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-one, when reacted with silver acetate, produces 2,6-bis(acetoxymethyl)-3,5-diphenyl-4H-pyran-4-one (11) in high yield. researchgate.net

Subsequent hydrolysis of the acetoxy group is achieved by refluxing the intermediate in a mixture of hydrochloric acid, tetrahydrofuran (B95107) (THF), and water. This step efficiently converts the acetoxymethyl derivative into the corresponding hydroxymethyl compound, such as 2,6-bis(hydroxymethyl)-3,5-diphenyl-4H-pyran-4-one (7a). researchgate.net

Table 1: Synthesis of Hydroxymethyl Derivatives

This table is interactive and based on data from the text.

| Starting Material | Reagents and Conditions | Intermediate | Yield (%) | Final Product | Yield (%) |

| 2-(Bromomethyl)-3,5-diphenyl-6-methyl-4H-pyran-4-one | i) AgOAc, AcOH, reflux, 4h | 2-(Acetoxymethyl)-3,5-diphenyl-6-methyl-4H-pyran-4-one | 61 | 2-(Hydroxymethyl)-3,5-diphenyl-6-methyl-4H-pyran-4-one | 81 |

| 2,6-Bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-one | i) AgOAc, AcOH, reflux, 4h | 2,6-Bis(acetoxymethyl)-3,5-diphenyl-4H-pyran-4-one (11) | 91 | 2,6-Bis(hydroxymethyl)-3,5-diphenyl-4H-pyran-4-one (7a) | 71 |

Data sourced from Teimuri-Mofrad, R., & Abrishami, F. (2007). researchgate.net

The methyl groups of this compound can be selectively oxidized to formyl groups, yielding valuable carboxaldehyde derivatives. These aldehydes are important precursors for the synthesis of other complex molecules. researchgate.netasianpubs.org

Selenium dioxide (SeO₂) is an effective reagent for the oxidation of the active methyl groups of this compound (1) to carboxaldehydes. asianpubs.org The reaction conditions can be controlled to favor the formation of either the mono- or dicarboxaldehyde derivative. asianpubs.org

For the synthesis of the mono-aldehyde, 2-formyl-6-methyl-3,5-diphenyl-4H-pyran-4-one, the starting pyranone is refluxed with SeO₂ in dioxane for an extended period. asianpubs.org To obtain the dicarboxaldehyde, 2,6-diformyl-3,5-diphenyl-4H-pyran-4-one (3), a higher molar ratio of SeO₂ is used. asianpubs.org The efficiency of this transformation can be significantly improved by using microwave irradiation, which dramatically reduces the reaction time from hours to minutes and increases the yield. asianpubs.org For example, microwave-assisted oxidation with reclaimed SeO₂ can produce the dicarboxaldehyde in 80% yield in just one minute. asianpubs.org

Table 2: Selenium Dioxide Oxidation of this compound

This table is interactive and based on data from the text.

| Product | Method | Reagents | Conditions | Time | Yield (%) |

| 2-Formyl-6-methyl-3,5-diphenyl-4H-pyran-4-one | Conventional | SeO₂, Dioxane | Reflux | 72 h | 45 |

| 2,6-Diformyl-3,5-diphenyl-4H-pyran-4-one | Conventional | SeO₂, Dioxane | Reflux | 72 h | 40 |

| 2,6-Diformyl-3,5-diphenyl-4H-pyran-4-one | Microwave | SeO₂ | 15 min | 15 min | 75 |

| 2,6-Diformyl-3,5-diphenyl-4H-pyran-4-one | Microwave | Reclaimed SeO₂ | 1 min | 1 min | 80 |

Data sourced from Habibi, M., et al. (2012). asianpubs.org

Barium manganate (B1198562) (BaMnO₄) serves as a mild and efficient oxidizing agent for the conversion of hydroxymethyl-substituted 4H-pyran-4-ones to their corresponding carboxaldehydes. researchgate.net This method is particularly useful as it proceeds under neutral conditions at room temperature, which is advantageous for sensitive substrates. researchgate.net

The oxidation is typically carried out by stirring the hydroxymethyl derivative with an excess of BaMnO₄ in a solvent mixture such as dichloromethane (B109758) (CH₂Cl₂) and THF. researchgate.net Both 2-(hydroxymethyl)-3,5-diphenyl-6-methyl-4H-pyran-4-one and 2,6-bis(hydroxymethyl)-3,5-diphenyl-4H-pyran-4-one can be effectively oxidized to their respective mono- and dicarboxaldehyde forms in good yields using this reagent. researchgate.net

Table 3: Barium Manganate Oxidation of Hydroxymethyl Derivatives

This table is interactive and based on data from the text.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 2-(Hydroxymethyl)-3,5-diphenyl-6-methyl-4H-pyran-4-one | BaMnO₄ | CH₂Cl₂/THF, rt, 2h | 2-Formyl-3,5-diphenyl-6-methyl-4H-pyran-4-one | 85 |

| 2,6-Bis(hydroxymethyl)-3,5-diphenyl-4H-pyran-4-one | BaMnO₄ | CH₂Cl₂/THF, rt, 2h | 2,6-Diformyl-3,5-diphenyl-4H-pyran-4-one | 80 |

Data sourced from Teimuri-Mofrad, R., & Abrishami, F. (2007). researchgate.net

The carbonyl group of the pyranone ring can be converted to a thiocarbonyl group, yielding 4H-pyran-4-thiones. These sulfur-containing heterocycles are valuable intermediates in organic synthesis. nih.gov

The most common and effective method for the thionation of a ketone, such as this compound, is the use of Lawesson's reagent [2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide]. nih.govorientjchem.org This reaction involves an oxygen/sulfur exchange at the C-4 position of the pyranone ring. nih.gov

The mechanism involves the interaction of the carbonyl oxygen with the reactive dithiophosphine ylide species, which exists in equilibrium with Lawesson's reagent in solution. nih.gov This leads to the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion step, similar to a Wittig reaction, to yield the desired thioketone and a stable P=O byproduct. nih.gov The reaction is typically performed by heating the pyranone with Lawesson's reagent in an inert, high-boiling solvent such as toluene (B28343) or xylene. orientjchem.org This method provides a direct route to 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-thione.

Chemical Reactivity and Transformative Pathways of 2,6 Dimethyl 3,5 Diphenyl 4h Pyran 4 One

Nucleophilic and Electrophilic Reactivity at the Pyranone Core

The 4H-pyran-4-one ring system is characterized by a distinct distribution of electron density, which dictates its reactivity towards both nucleophiles and electrophiles. The conjugated enone structure makes the carbon atoms at positions 2, 4, and 6 electrophilic sites, susceptible to attack by nucleophiles. Conversely, the electron-rich carbon at the 5-position generally acts as a nucleophilic center. researchgate.net

In the case of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one, the substituents significantly influence this inherent reactivity. The electron-donating methyl groups at C2 and C6 may slightly reduce the electrophilicity of these positions, while the phenyl groups at C3 and C5 influence the electronic and steric environment of the ring. The pyranone core's carbon-silicon bond has been shown to be susceptible to cleavage by alkoxide ions in related silylated thiopyrans. electronicsandbooks.com While direct lithiation of the 4H-proton can be challenging, the core structure allows for a range of reactions. electronicsandbooks.com The reactivity of related pyran-2-one derivatives shows that the pyran nucleus can undergo ring-opening when treated with various nucleophiles, leading to the formation of different heterocyclic systems. researchgate.netimist.ma

Photochemical Transformations of 4H-Pyran-4-ones

The response of 4H-pyran-4-ones to ultraviolet irradiation is a key area of study, leading to a variety of structural isomers and other complex molecules through pathways not accessible by thermal methods. numberanalytics.com

Photoisomerization to 2H-Pyran-2-ones

A significant photochemical transformation of 4H-pyran-4-ones is their rearrangement to the isomeric 2H-pyran-2-ones. Research has demonstrated that the irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones with a medium-pressure mercury lamp successfully yields the corresponding 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. rsc.orgrsc.org This reaction represents the first documented instance of a 4H-pyran-4-one photochemically converting into a 2H-pyran-2-one isomer. rsc.org

For example, when this compound's close analog, 2-methyl-6-phenyl-3,5-diphenyl-4H-pyran-4-one, was irradiated in acetonitrile, it produced the corresponding 2H-pyran-2-one in a 67% yield. rsc.org

Table 1: Photochemical Isomerization of 4H-Pyran-4-one Derivatives

| Starting Material (4H-Pyran-4-one) | Solvent | Product (2H-Pyran-2-one) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-methyl-6-phenyl-3,5-diphenyl-4H-pyran-4-one | Acetonitrile | 4-methyl-5,6-diphenyl-3-phenyl-2H-pyran-2-one | 67% | rsc.org |

Photoreactions Involving Ring Contraction or Dimerization

Beyond simple isomerization, 4H-pyran-4-ones can undergo more complex photoreactions, including ring contraction and dimerization. The specific outcome of these reactions is often dependent on the substituents and reaction conditions. researchgate.net For instance, the photolysis of the related compound 2,6-diphenyl-4H-pyran-4-thione in dioxane results in desulfurization and the formation of a dimer, 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene). rsc.org Other studies on 4-aryl-4H-pyrans have shown that irradiation can lead to novel cage-like compounds through a double [2+2] cycloaddition reaction, which is a form of photodimerization. researchgate.net Furthermore, photochemical ring contraction of certain 4H-pyrans to form cyclobutene (B1205218) derivatives has also been reported. researchgate.net

Mechanistic Insights into Photochemical Rearrangements

The mechanism for the photoisomerization of 4H-pyran-4-ones to 2H-pyran-2-ones is proposed to be analogous to the well-studied photochemical transformations of cyclohexa-2,5-dienones. rsc.org This type of rearrangement, often referred to as a Type A rearrangement, typically proceeds through several key steps. baranlab.org

The process is initiated by the absorption of UV light, causing an n→π* electronic transition in the carbonyl group, followed by intersystem crossing (ISC) to form a more stable triplet state. baranlab.org This excited triplet species then undergoes β,β-bonding to form a bicyclic intermediate. baranlab.org This intermediate is zwitterionic in nature and can be trapped by nucleophiles, as demonstrated in studies with pyran-4-ones bearing hydroxyalkyl side chains. scispace.com Subsequent electronic demotion and a series of rearrangements, described as a "slither" mechanism involving 1,2-shifts, lead to the final rearranged product, the 2H-pyran-2-one. baranlab.org

Reactions with Nitrogen-Containing Reagents

The electrophilic nature of the pyranone core, particularly at the C2 and C6 positions, facilitates reactions with various nucleophiles, including nitrogen-containing reagents. These reactions often involve a ring-opening and subsequent re-cyclization sequence, providing a versatile method for synthesizing nitrogen-containing heterocycles. researchgate.net

Formation of 4-Pyridones from Pyranone Derivatives

A notable transformation of 4H-pyran-4-ones is their conversion into 4-pyridone derivatives. This is typically achieved by reacting the pyranone with ammonia (B1221849) or primary amines. The reaction mechanism involves the nucleophilic attack of the nitrogen atom on the pyranone ring, leading to the opening of the pyran ring. Subsequent intramolecular cyclization and dehydration result in the replacement of the pyran ring's oxygen atom with nitrogen, forming the corresponding 4-pyridone. researchgate.netacs.org

For example, the reaction of 2,6-bis(hetaryl)-4-pyrones with ammonia has been shown to produce 2,6-bis(hetaryl)pyridines in good yields, demonstrating the efficacy of this synthetic route. acs.org This method provides a valuable pathway for converting readily available pyranone scaffolds into structurally analogous pyridone and pyridine (B92270) systems.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Structure |

|---|---|---|

| This compound | C19H16O2 | 4H-Pyran-4-one, 2,6-dimethyl-3,5-diphenyl- |

| 2H-Pyran-2-one | C5H4O2 | 2H-Pyran-2-one |

| 4-Pyridone | C5H5NO | Pyridin-4(1H)-one |

| 2-methyl-6-phenyl-3,5-diphenyl-4H-pyran-4-one | C24H18O2 | 4H-Pyran-4-one, 2-methyl-3,5,6-triphenyl- |

| 4-methyl-5,6-diphenyl-3-phenyl-2H-pyran-2-one | C24H18O2 | 2H-Pyran-2-one, 4-methyl-3,5,6-triphenyl- |

| 2,6-diphenyl-4H-pyran-4-one | C17H12O2 | 4H-Pyran-4-one, 2,6-diphenyl- |

| 3,4,5,6-tetraphenyl-2H-pyran-2-one | C29H20O2 | 2H-Pyran-2-one, 3,4,5,6-tetraphenyl- |

| 2,6-diphenyl-4H-pyran-4-thione | C17H12OS | 4H-Pyran-4-thione, 2,6-diphenyl- |

| 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene) | C34H24O2 | 4,4'-Bi[4H-pyranylidene], 2,2',6,6'-tetraphenyl- |

| Cyclobutene | C4H6 | Cyclobutene |

Imination Reactions leading to Schiff Base Derivatives (Podands)

The formation of Schiff bases, or imines, from 4H-pyran-4-one derivatives typically involves the condensation of an amino-functionalized pyran with an aldehyde or ketone, or the reaction of the pyranone carbonyl group with a primary amine. While direct imination at the C-4 carbonyl of this compound is challenging due to the stability of the pyranone ring, functionalized derivatives serve as key precursors for synthesizing acyclic multidentate ligands known as podands. researchgate.net These podands, which can complex with cations, are often prepared through nucleophilic substitution reactions on pyranone scaffolds. researchgate.netnih.gov

For instance, research on related pyranone systems demonstrates synthetic routes to complex podands. The reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with various hydroxy- or amino-containing compounds yields new podand structures. nih.gov Similarly, Schiff base derivatives are readily prepared from 2-amino-4H-pyran compounds via condensation with orthoformates, showcasing a viable pathway for incorporating the pyran moiety into larger, functional molecules. nih.gov These methods highlight the potential for using derivatives of this compound to create sophisticated Schiff base podands with applications in coordination chemistry.

Table 1: Synthesis of Schiff Base and Podand Derivatives from Pyranone Precursors Data based on research on related 4H-pyran-4-one systems.

| Pyranone Precursor | Reagent(s) | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | o-nitrophenol, 8-hydroxyquinoline (B1678124), 2-hydroxymethyl pyridine | Podand | Synthesis of new podands and crown ethers via nucleophilic substitution. | nih.gov |

| 2-Amino-4H-Pyran Derivatives | Trimethyl or Triethyl Orthoformate | Schiff Base | Condensation reaction produces corresponding Schiff bases in good yield. | nih.gov |

| Dialkyl 4-oxo-4H-pyran-2,6-dicarboxylates | Glycol monoalkyl ethers | Podand | Reaction produces a series of new podands in good yields. | researchgate.net |

Cycloaddition and Michael Addition Reactions in Pyranone Systems

The conjugated enone system within the 4H-pyran-4-one ring is a prime site for cycloaddition and Michael addition reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, leading to more complex polycyclic and heterocyclic structures.

Michael Addition: The α,β-unsaturated ketone motif makes the pyranone ring susceptible to nucleophilic conjugate addition (Michael addition). While the 3- and 5-positions of the title compound are substituted with phenyl groups, which can sterically hinder direct addition to the ring, related dihydropyran-4-one systems readily undergo Michael addition. nih.gov For example, the addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones proceeds with high stereoselectivity. nih.gov Furthermore, asymmetric intramolecular oxa-Michael additions have been successfully catalyzed by organocatalysts to produce tetrahydropyrans with high enantioselectivity, demonstrating a powerful method for constructing chiral cyclic ethers. researchgate.net

Cycloaddition: The pyranone ring can participate as either a diene or a dienophile in [4+2] cycloaddition (Diels-Alder) reactions. Benzopyran-4-ones (chromones) with conjugated double bonds have been shown to react with electron-rich dienes to form cycloadducts, which are precursors to xanthone (B1684191) derivatives. researchgate.net The reaction is often facilitated by a Lewis acid catalyst. researchgate.net The versatility of cycloaddition reactions is further highlighted by the use of potent dienophiles like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), which readily reacts with various dienes to form new heterocyclic systems. acgpubs.orgresearchgate.net These examples suggest that this compound could engage in cycloaddition reactions under appropriate conditions, serving as a building block for intricate molecular frameworks.

Table 2: Examples of Cycloaddition and Michael Addition in Pyranone-Related Systems

| Reaction Type | Substrate | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| Michael Addition | 3-Diethoxyphosphoryldihydropyran-4-ones | Gilman or Grignard reagents | Stereoselective adducts | nih.gov |

| Intramolecular Oxa-Michael Addition | α,β-Unsaturated ketones | Primary–secondary diamine organocatalysts | Tetrahydrofurans/2H-Pyrans (up to 90% ee) | researchgate.net |

| [4+2] Cycloaddition | Benzopyran-4-ones | 2,3-Dimethyl-1,3-butadiene / TiCl₄ | Xanthone precursors | researchgate.net |

| [4+2] Cycloaddition (Diels-Alder) | Various Dienes | 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) | Fused 1,2,4-triazole (B32235) heterocycles | acgpubs.orgresearchgate.net |

Rearrangement Pathways of 4H-Pyran-4-one Derivatives

Derivatives of 4H-pyran-4-one can undergo fascinating molecular rearrangements, often triggered by nucleophilic attack, leading to the formation of different heterocyclic scaffolds. These transformations typically involve a ring-opening of the pyranone nucleus followed by an intramolecular cyclization.

Studies on the closely related pyran-2-one systems show that they undergo interesting rearrangement reactions when treated with various nucleophilic reagents such as ammonia, amines, hydrazines, and hydroxylamine. imist.ma This process involves the opening of the pyran ring, which then recloses to yield a wide array of heterocyclic systems, including pyridones, pyrazoles, isoxazoles, and benzodiazepines. imist.ma For example, the reaction of a 3-acyl-4-hydroxy-pyran-2-one with o-phenylenediamine (B120857) leads to an intermediate that cyclizes to form a benzimidazole-containing product. imist.ma While the specific rearrangement pathways for this compound are not extensively detailed, the established reactivity of the pyranone core suggests its potential to be transformed into other valuable heterocyclic structures through similar nucleophile-induced ring-opening and recyclization sequences.

Table 3: Rearrangement Reactions of Pyranone Derivatives

| Pyranone Derivative | Reagent | Reaction Pathway | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Pyran-2-one derivatives | Ammonia, amines, hydrazines, etc. | Ring-opening followed by intramolecular cyclization | Pyridones, pyrazoles, isoxazoles, benzodiazepines | imist.ma |

| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide or Thiourea | Formation of an intermediate, followed by cyclization and dehydration | Thiazolyl pyran-2-ones | imist.ma |

| 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones | o-Phenylenediamine | Intramolecular cyclization of an intermediate | 3-(Benzimidazoyliden-2-yl)-6-methyl-2H-pyran-2,4-(3H)-dione | imist.ma |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,6 Dimethyl 3,5 Diphenyl 4h Pyran 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The structural assignment of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one is confirmed through ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. The symmetry of the parent molecule simplifies the spectra, while substitutions on the pyran or phenyl rings lead to more complex patterns that provide a wealth of structural information.

In a typical ¹H NMR spectrum of the parent compound, the two methyl groups at the C-2 and C-6 positions of the pyranone ring are chemically equivalent, appearing as a sharp singlet. The protons on the two phenyl rings at the C-3 and C-5 positions also produce a set of multiplets in the aromatic region of the spectrum. scielo.br

For This compound , specific chemical shifts have been reported in deuterated chloroform (B151607) (CDCl₃). unl.pt The two methyl groups (CH₃) at positions 2 and 6 resonate as a single peak, confirming their symmetric environment. The protons of the two phenyl groups appear as a series of multiplets.

The ¹³C NMR spectrum provides further confirmation of the structure, showing distinct signals for the carbonyl carbon (C-4), the oxygen-bearing carbons (C-2 and C-6), the phenyl-substituted carbons (C-3 and C-5), the carbons within the phenyl rings, and the methyl carbons. unl.pt

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ unl.pt

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2,6-CH₃ | 2.28 (s, 6H) | 18.78 |

| Phenyl-H | 7.41 (t, J=7.4 Hz, 4H) | 130.37 |

| Phenyl-H | 7.35 (d, J=7.1 Hz, 2H) | 128.16 |

| Phenyl-H | 7.30 (d, J=7.4 Hz, 4H) | 127.68 |

| C-3, C-5 | - | 126.45 |

| C-2, C-6 | - | 161.71 |

| C-4 (C=O) | - | 176.81 |

s = singlet, d = doublet, t = triplet

For derivatives, such as 2-bromomethyl-3,5-diphenyl-6-methyl-4H-pyran-4-one , the asymmetry introduced by substitution results in distinct signals for each group. The ¹³C NMR spectrum of this derivative shows separate signals for the methyl carbon (δ 16.0 ppm) and the bromomethyl carbon (δ 26.0 ppm), clearly distinguishing them. arkat-usa.org

COSY spectra establish proton-proton (¹H-¹H) coupling networks, which are particularly useful for identifying adjacent protons within the phenyl rings.

HSQC spectra correlate directly bonded protons and carbons, allowing for the unambiguous assignment of a proton's signal to its corresponding carbon atom.

HMBC spectra are vital for piecing together the molecular skeleton by revealing long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, an HMBC experiment on a 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-one derivative would show a correlation between the methyl protons and the C-2/C-6 carbons of the pyran ring, as well as the C=O carbon at C-4, confirming their positions relative to the core structure. nih.gov Analysis of HMBC spectra has been instrumental in elucidating the configuration of related pyrazolo electronicsandbooks.comresearchgate.netpyran derivatives. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

HRESIMS is a soft ionization technique that provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For pyran-4-one derivatives, HRESIMS is used to confirm that the experimentally measured mass matches the calculated mass for the proposed chemical formula. bohrium.comresearchgate.net For example, a novel dicyanomethylene-4H-pyran derivative synthesized from the parent compound was fully characterized using HRMS to confirm its structure. unl.pt

Electron Ionization is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule and a series of fragment ions that provide a structural "fingerprint."

The mass spectrum of 2-bromomethyl-3,5-diphenyl-6-methyl-4H-pyran-4-one , a derivative of the title compound, shows a characteristic molecular ion peak (m/z) at 354/356, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). arkat-usa.org The fragmentation pattern of the pyran-4-one core often involves characteristic losses, such as the loss of CO (carbon monoxide) or the methyl group. The analysis of simpler derivatives like 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- shows a clear molecular ion and subsequent fragmentation that helps in identifying the core structure in unknown samples. electronicsandbooks.com

Table 2: Key Mass Spectrometry Data for a Derivative of this compound

| Compound | Technique | Key Findings | Reference |

|---|

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for separating and identifying individual components within a mixture. In the context of 4H-pyran-4-one derivatives, GC-MS is widely used to analyze reaction products and identify specific compounds in complex matrices, such as natural extracts. electronicsandbooks.com The synthesis of symmetrical 4H-pyran-4-one carboxaldehyde derivatives from the parent this compound has been monitored, and the products characterized using this method. researchgate.net The retention time from the GC and the mass spectrum from the MS detector together provide high confidence in the identification of known and unknown derivatives.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for elucidating the structural features and electronic properties of 4H-pyran-4-one derivatives. IR spectroscopy probes the vibrational modes of functional groups, while UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system.

The IR spectrum of a 4H-pyran-4-one derivative is characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the pyranone ring is typically observed. For instance, in the closely related compound 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one, this carbonyl stretch appears at 1645 cm⁻¹. studylib.net Other significant peaks include those for C=C stretching within the pyran ring and the appended phenyl groups, which are generally found in the 1600-1515 cm⁻¹ region. studylib.net

UV-Vis spectroscopy of 4H-pyran-4-one derivatives reveals information about their conjugated π-electron systems. The electronic absorption spectra are influenced by the substituents on the pyranone core. For example, dicyanomethylene-4H-pyran derivatives exhibit maximum absorption peaks (λmax) in the visible range, with values of 440 nm and 450 nm observed for specific structures in a tetrahydrofuran (B95107) (THF) solution. frontiersin.orgnih.gov These absorptions are attributed to π-π* electronic transitions within the molecule. The introduction of different substituent groups can shift these absorption maxima, reflecting changes in the electronic structure of the chromophore. frontiersin.org

Table 1: Characteristic Infrared (IR) Absorption Data for a 4H-Pyran-4-one Derivative Data based on 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one. studylib.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1645 |

| Alkene (C=C) | Stretching | 1600 |

| Aromatic (C=C) | Stretching | 1515 |

| C-O-C | Stretching | 1240 |

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, XRD analysis provides precise data on molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SC-XRD) analysis allows for the unambiguous determination of a molecule's solid-state structure, including precise bond lengths, bond angles, and torsion angles. This technique is essential for understanding the conformation of the 4H-pyran-4-one ring and the spatial orientation of its substituents.

While specific single-crystal X-ray diffraction data for this compound is not detailed in the available literature, analysis of related structures provides valuable insights. For example, the crystal structure of a saturated analogue, 3,5-dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, reveals that the six-membered ring adopts a slightly distorted chair conformation. nih.govresearchgate.net In this related compound, the methyl and phenyl substituents were found to occupy equatorial positions. nih.govresearchgate.net For the unsaturated this compound, SC-XRD would be expected to reveal a more planar pyranone ring due to the presence of sp² hybridized carbon atoms, as well as the precise dihedral angles between the pyranone core and the two phenyl rings.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. nih.gov This method partitions the crystal space into regions where the electron distribution of a given molecule dominates, allowing for a detailed examination of how molecules interact with their neighbors.

The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the sum of their van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. nih.gov This visualization provides an immediate picture of the most significant interaction points, such as hydrogen bonds.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Heterocyclic Compounds

| Interaction Type | Typical Contribution (%) | Reference(s) |

| H···H | 50.4 - 51.1 | nih.govresearchgate.net |

| C···H/H···C | 25.3 - 37.9 | nih.govresearchgate.net |

| O···H/H···O | 5.1 - 20.3 | nih.govresearchgate.net |

Computational and Theoretical Investigations of 4h Pyran 4 One Systems and 2,6 Dimethyl 3,5 Diphenyl 4h Pyran 4 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating pyranone systems, offering a balance between computational cost and accuracy. DFT methods are widely applied to optimize molecular geometries, calculate spectroscopic parameters, and analyze electronic properties, providing a detailed picture of these compounds at the atomic level. semanticscholar.orgresearchgate.net

DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in 4H-pyran-4-one derivatives. semanticscholar.orgekb.eg These calculations provide optimized geometric parameters, including bond lengths and angles. For the related compound 2,6-diphenyl-4H-pyran-4-one, DFT calculations have been used to investigate its molecular geometry. semanticscholar.org The electronic structure of the parent 4H-pyran-4-one has been studied using ab initio wavefunctions, which suggest a low degree of aromaticity for this class of compounds. scite.ai In a theoretical study on 2,3,4,5-tetraphenyl-4H-pyran-4-one, the C=O double bond length in the pyranone core was calculated to be 1.268 Å, which is longer than a non-conjugated C=O bond (e.g., 1.225 Å in cyclohexanone), indicating electron delocalization. nih.gov The C-O bond distances within the pyranone ring were found to be 1.381 Å and 1.361 Å. nih.gov These computational approaches are often validated by comparing the calculated parameters with experimental data from single-crystal X-ray diffraction. researchgate.netekb.eg

Table 1: Selected Calculated Geometric Parameters for a 4H-Pyran-4-one Derivative (Note: Data is for 2,3,4,5-tetraphenyl-4H-pyran-4-one as a representative example)

| Parameter | Value (Å) | Reference |

|---|---|---|

| C=O Bond Length | 1.268 | nih.gov |

| C-O Bond Length 1 | 1.381 | nih.gov |

| C-O Bond Length 2 | 1.361 | nih.gov |

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules. For 2,6-diphenyl-4H-pyran-4-one, DFT/B3LYP/6-311++G(d,p) calculations have been used to compute the vibrational frequencies, which are then compared with experimental FT-IR spectra to assign fundamental modes. semanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). Studies on related molecules like flavones and 3-hydroxy-4-pyrone show that TD-DFT, often combined with a polarizable continuum model (PCM) to simulate a solvent, can accurately predict absorption maxima. mdpi.comnih.gov These calculations help identify the nature of electronic transitions, such as n → π* and π → π. nih.gov For 4-pyrone, calculations show that n → π states are the first excited states, which experience a blueshift (shift to shorter wavelength) in polar solvents, whereas π → π* states show a bathochromic shift (shift to longer wavelength). nih.govacs.org

Table 2: Predicted Spectroscopic Data for 4H-Pyran-4-one Analogs

| Compound | Method | Predicted Property | Finding | Reference |

|---|---|---|---|---|

| 2,6-Diphenyl-4H-pyran-4-one | DFT/B3LYP | Vibrational Spectra | Good agreement with experimental FT-IR data. | semanticscholar.org |

| 4-Pyrone | TD-DFT/PCM | UV-Vis Spectra | n → π* transitions are blueshifted in ethanol. | nih.govacs.org |

| Flavone | TD-DFT/PCM | UV-Vis Spectra | Bathochromic shift observed in solvents with higher polarity. | mdpi.com |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap implies high stability and low reactivity. For 2,6-diphenyl-4H-pyran-4-one, HOMO-LUMO analysis has been performed to describe its reactivity. semanticscholar.org The calculated energies of HOMO and LUMO for a related 4H-pyran-3-carboxylate derivative suggest that charge transfer occurs within the molecule. researchgate.net NBO (Natural Bond Orbital) analysis often complements HOMO-LUMO studies by detailing charge delocalization and intramolecular interactions that contribute to the molecule's stability. semanticscholar.orgsmf.mx

Table 3: Frontier Orbital Properties for a Representative Pyranone Derivative (Note: Data is for 2,6-diphenyl-4H-pyran-4-one)

| Property | Description | Significance | Reference |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of electron donation (nucleophilicity) | semanticscholar.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of electron acceptance (electrophilicity) | semanticscholar.org |

| HOMO-LUMO Gap | Energy difference (ΔE) | Indicator of chemical reactivity and stability | semanticscholar.org |

| NBO Analysis | Natural Bond Orbital | Reveals stability from charge delocalization | semanticscholar.org |

The surrounding solvent medium can significantly influence the spectroscopic properties of a molecule. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects in DFT and TD-DFT calculations. nih.govsibran.ru Studies on structurally related molecules like 3-hydroxyflavone (B191502) and 4-pyrone show that solvent polarity directly impacts electronic transitions. nih.gov For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift, as the ground state is stabilized more than the excited state. nih.govacs.org Conversely, π → π* transitions typically exhibit a bathochromic (red) shift in polar solvents due to greater stabilization of the more polar excited state. mdpi.comnih.gov The choice of solvent can therefore be critical for interpreting experimental UV-Vis spectra, and computational models provide essential insights into these solvatochromic shifts. mdpi.commjbas.com

Quantum Chemical Computation Approaches for Structural Elucidation

Quantum chemical computations serve as a powerful complementary technique to experimental methods like X-ray crystallography and NMR for structural elucidation. covenantuniversity.edu.ng When a crystal suitable for X-ray analysis is grown, DFT calculations can be performed on the single-molecule structure to compare the optimized geometry in the gas phase with the solid-state experimental structure. researchgate.net Good correlation between the calculated and experimental bond lengths and angles provides strong confirmation of the molecular structure. ekb.egurfu.ru This integrated approach is particularly valuable for confirming the structures of newly synthesized 4H-pyran derivatives and rationalizing their formation. covenantuniversity.edu.ngmdpi.com Furthermore, computational methods can predict NMR chemical shifts, which, when compared with experimental spectra, help in the complete assignment of proton (¹H) and carbon (¹³C) signals. mdpi.com

Investigation of Stereoelectronic Effects and Conformational Stability

Stereoelectronic effects, which describe the influence of orbital interactions on the conformation and stability of a molecule, are critical in pyranone systems. The conformation of the 4H-pyran-4-one ring and the orientation of its substituents are governed by these effects. For the saturated analogue, 3,5-dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, X-ray analysis shows that the tetrahydropyran (B127337) ring adopts a slightly distorted chair conformation, with the bulky methyl and phenyl groups all occupying the more stable equatorial positions to minimize steric strain. nih.govresearchgate.netnih.gov

Molecular Modeling and Simulation Studies

Computational chemistry provides a powerful lens for examining the structural and electronic properties of 4H-pyran-4-one derivatives at the molecular level. These in silico techniques, including molecular dynamics and docking simulations, offer insights that complement experimental findings, helping to elucidate the behavior of these compounds in various chemical and biological environments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed view of their conformational flexibility, stability, and interactions with their surroundings. For 4H-pyran-4-one systems, MD simulations can reveal how the molecule behaves in a solvent, how it interacts with biological macromolecules, and the stability of different conformational states.

In studies of related pyran-4-one derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. These simulations track the trajectory of the compound within a protein's binding site, calculating metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the binding pose. A stable RMSD value over the simulation period, typically in the nanosecond range, suggests a stable and favorable interaction. For instance, simulations can confirm whether a docked pose remains consistent or if the molecule reorients itself to find a more stable conformation, providing crucial information about the nature and durability of the interaction.

Molecular Docking Applications in Chemical Research

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This technique is instrumental in drug discovery and materials science for screening virtual libraries of compounds and identifying potential candidates with high binding affinity.

For derivatives of the 4H-pyran-4-one scaffold, docking studies have been pivotal in exploring their potential as inhibitors of various enzymes. In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one molecule is then computationally placed into the active site of the protein to predict its binding conformation and affinity. The results are often scored based on the predicted free energy of binding, with more negative values indicating a more favorable interaction. These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyran-4-one derivative and amino acid residues in the target's active site, guiding the design of more potent and selective analogs.

Electronic Structure Descriptors

Electronic structure descriptors, derived from quantum chemical calculations, quantify the electronic characteristics of a molecule and are essential for understanding its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly used to calculate these properties.

Key descriptors for 4H-pyran-4-one systems include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The difference between these two energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive.

Other important descriptors include the electrophilicity index, which measures a molecule's propensity to act as an electrophile. These parameters are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, where they are correlated with experimental activities to build predictive models for designing new compounds with desired properties.

Below is a table of hypothetical electronic structure descriptor values for a representative 4H-pyran-4-one derivative, calculated using DFT methods, to illustrate the typical data obtained from such investigations.

| Descriptor | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | 2.1 | eV |

| Electrophilicity Index (ω) | 4.15 | eV |

Synthetic and Academic Exploration of Advanced 4h Pyran 4 One Derivatives and Analogues

Design and Synthesis of Functionalized 4H-Pyran-4-one Architectures

The synthesis of functionalized 4H-pyran-4-one scaffolds is a significant area of organic chemistry, employing a variety of strategic approaches. Multi-component reactions (MCRs) are particularly prominent, valued for their efficiency, atom economy, and ability to generate molecular diversity in a single step. researchgate.netnih.gov These reactions often involve the condensation of aldehydes, active methylene (B1212753) compounds, and 1,3-dicarbonyl compounds under various catalytic conditions. nih.govtandfonline.com

Catalysts play a crucial role in these syntheses, with a range of options from organocatalysts like 2-aminopyridine (B139424) and N-methylmorpholine to nanocatalysts such as copper ferrite (B1171679) (CuFe2O4). nih.govtandfonline.comresearchgate.net The choice of catalyst and reaction conditions, including the use of microwave irradiation or solvent-free systems, can significantly influence reaction times and yields. researchgate.net

A specific synthesis route to obtain the core dicyanomethylene-4H-pyran structure involves reacting 1,3-diphenylpropan-2-one with acetic anhydride (B1165640) in an acidic environment, followed by the addition of malononitrile. unl.pt Further functionalization can be achieved through Knoevenagel condensation of the methyl groups with aldehyde derivatives. unl.pt One-pot methods have been successfully developed for synthesizing various 4H-pyran derivatives, highlighting the versatility and efficiency of modern synthetic protocols. nih.govmjbas.com

Table 1: Selected Catalysts and Methods for 4H-Pyran-4-one Synthesis

| Catalyst/Method | Reactants Example | Key Advantages | Reference |

|---|---|---|---|

| 2-Aminopyridine (Organocatalyst) | Aryl aldehydes, malononitrile, 1,3-diketoesters | Low-cost, ambient temperature, high yields | tandfonline.com |

| N-Methylmorpholine (NMM) | Aldehydes, malononitrile, active methylene compounds | Short reaction time, high yield, simple work-up | nih.gov |

| CuFe2O4 Nanocatalyst | Not specified | High activity and selectivity, low energy consumption | researchgate.net |

| Microwave Irradiation | Aromatic aldehyde, pivaloylacetonitrile, etc. | Concise and efficient one-pot synthesis | researchgate.net |

Pyranone-Based Scaffolds in Material Science and Sensor Development

The unique photophysical properties of 4H-pyran-4-one derivatives make them valuable scaffolds in material science, particularly for developing advanced sensors.

Dicyanomethylene-4H-pyran Derivatives as Chemosensors

Dicyanomethylene-4H-pyran (DCM) derivatives are a class of fluorophores known for their strong intramolecular charge transfer (ICT) characteristics. unl.ptfrontiersin.org This property results in excellent photophysical behaviors, such as large Stokes shifts, high photostability, and emissions that can be tuned into the near-infrared (NIR) region, which is advantageous for biological imaging due to deeper tissue penetration and reduced background interference. frontiersin.orgnih.gov

The 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one core serves as a foundational structure for these chemosensors. By functionalizing this core, for instance, through Knoevenagel condensation to extend the π-conjugated system and introducing specific metal-binding groups like di-(2-picolyl)amine (DPA), researchers have developed highly selective and sensitive fluorescent chemosensors. unl.ptazooptics.com

A notable application is the development of a NIR fluorescent chemosensor for the detection of copper (II) ions. unl.ptazooptics.com This sensor, built upon a 3,5-diphenyl-dicyanomethylene-4H-pyran core with DPA units, demonstrates a strong binding affinity for Cu2+ and a significant quenching of its fluorescence upon coordination. unl.ptazooptics.com This system exhibits a low limit of detection in the nanomolar range and can be embedded into paper test strips for rapid screening of water samples. azooptics.com The ICT mechanism is central to the function of these sensors; interaction with the target analyte modulates the ICT process, leading to a detectable change in the fluorescence signal. frontiersin.orgnih.gov

Table 2: Research Findings on a DPA-Chemosensor for Copper (II) Detection

| Feature | Finding | Reference |

|---|---|---|

| Fluorophore Core | 3,5-diphenyl-dicyanomethylene-4H-pyran (DCM) | azooptics.com |

| Chelating Unit | Di-(2-picolyl)amine (DPA) | unl.ptazooptics.com |

| Detection Target | Copper (II) ions (Cu2+) | azooptics.com |

| Key Property | Strong intramolecular Charge Transfer (CT) | unl.pt |

| Emission Maximum | ~750 nm in polar solvents | unl.pt |

| Stokes Shift | Up to ~6700 cm⁻¹ | unl.pt |

| Binding Stoichiometry | 1:1 (Sensor:Cu2+) | azooptics.com |

| Limit of Detection | Nanomolar (nM) range | azooptics.com |

| Application | Screening of drinking or waste waters on paper test strips | azooptics.com |

Synthetic Podands for Heavy Metal Adsorption

The versatile structure of 4H-pyran-4-one allows for its use as a scaffold for creating synthetic podands, which are acyclic molecules with multiple binding sites capable of complexing with metal ions. The synthesis of new podand derivatives starting from 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one has been reported. researchgate.net Through nucleophilic substitution reactions, various functional groups such as o-nitrophenol and 8-hydroxyquinoline (B1678124) can be attached to the pyranone core. researchgate.net

These tailored podands present potential as selective adsorbents for heavy metals. The strategic placement of donor atoms on the podand arms allows for the chelation of specific metal ions, a principle widely used in designing materials for environmental remediation. While the broader field of heavy metal adsorption utilizes materials like activated carbons, biocarbons, and various polymers, researchgate.netmdpi.com the use of precisely engineered pyranone-based podands offers a route to highly selective and efficient metal ion capture. nih.govresearchgate.netrsc.org The design of these molecules is guided by creating specific coordination environments that match the electronic and steric preferences of the target heavy metal ion.

Synthetic Routes to Bio-inspired Pyranone Structures from Natural Sources

Natural products containing tetrahydropyran-4-one motifs serve as a significant inspiration for the development of new synthetic methodologies. nih.govnih.govacs.org These natural structures are often complex and possess potent biological activities, driving chemists to devise efficient and stereoselective routes to access the core pyranone ring system. nih.gov

Biomimetic strategies often mimic biosynthetic pathways. For example, the biosynthesis of certain pyranones involves the cyclization of polyketide precursors, a process that has been adapted for chemical synthesis. mdpi.com One such biomimetic approach involves the cyclization of 1,3,5-tricarbonyl compounds to form 4-hydroxy-2-pyrones. mdpi.com

Another powerful bio-inspired strategy is the Prins reaction, which can be used to construct the tetrahydropyran-4-one ring. A Lewis acid-mediated Prins reaction between a chiral β-hydroxy-dioxinone and an aldehyde can produce a highly functionalized and chiral pyranone structure in excellent yield and stereoselectivity. nih.govacs.orgnorthwestern.edu This method was instrumental in the total synthesis of complex macrocyclic natural products like neopeltolide (B1256781) and okilactiomycin. nih.govacs.org These synthetic endeavors not only provide access to medicinally relevant molecules but also push the boundaries of catalytic reaction development. nih.gov

Analogues and Isomers of the 4H-Pyran-4-one Core System

The 4H-pyran-4-one core can be modified to generate a wide array of analogues and isomers with distinct properties. 4-Pyrone itself is isomeric with 2-pyrone and forms the central structure of many natural products like kojic acid and flavones. wikipedia.org

Isomers: A key class of isomers are the tetrahydropyran-4-ones, where the double bonds in the pyran ring are saturated. An example is trans-3-methylidene-2,6-diphenyltetrahydro-4H-pyran-4-one, which has been synthesized and evaluated for its biological activity. nih.gov The stereochemistry of the substituents on the saturated ring is a critical factor influencing the molecule's properties.

Analogues: Structural analogues can be created by replacing the oxygen atom in the pyran ring with other heteroatoms. Sulfur analogues, such as 4H-thiopyran-4-one and 4H-pyran-4-thione, have been studied to understand their electronic structure and aromaticity. scite.ai These studies indicate that the aromaticity of the ring system is influenced by the heteroatom and the exocyclic atom. scite.ai Other analogues include benzopyranones, which are the core structures of flavonoids. nih.gov Furthermore, various derivatives such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one represent another class of analogues found in nature. nist.gov

Table 3: List of Mentioned Compounds

| Compound Name | Molecular Formula | Type |

|---|---|---|

| This compound | C19H16O2 | Main Compound |

| 4H-Pyran-4-one (γ-Pyrone) | C5H4O2 | Parent Compound / Isomer |

| 2-Pyrone | C5H4O2 | Isomer |

| Dicyanomethylene-4H-pyran (DCM) | C8H4N2O | Derivative Core |

| 1,3-diphenylpropan-2-one | C15H14O | Reactant |

| Malononitrile | C3H2N2 | Reactant |

| Di-(2-picolyl)amine (DPA) | C12H13N3 | Functional Group |

| 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | C19H14Br2O2 | Intermediate |

| trans-3-methylidene-2,6-diphenyltetrahydro-4H-pyran-4-one | C18H16O2 | Isomer |

| 4H-Thiopyran-4-one | C5H4OS | Analogue |

| 4H-Pyran-4-thione | C5H4OS | Analogue |

| Kojic acid | C6H6O4 | Analogue (Natural Product) |

Emerging Research Directions and Future Perspectives in 2,6 Dimethyl 3,5 Diphenyl 4h Pyran 4 One Chemistry

Development of Novel and Green Synthetic Methodologies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern organic chemistry. For the synthesis of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one and its analogues, future research is geared towards the adoption of green and sustainable practices. A significant area of focus is the use of multicomponent reactions (MCRs), which offer atom economy and reduce waste by combining three or more reactants in a single step. growingscience.comresearchgate.net

Novel catalytic systems are being explored to facilitate these transformations under milder and more environmentally friendly conditions. The use of heterogeneous catalysts, which can be easily recovered and reused, is a promising approach. For instance, nanocatalysts and solid-supported catalysts are being investigated for their high efficiency and recyclability in the synthesis of 4H-pyran derivatives. Furthermore, the use of greener solvents, such as water or bio-based solvents, and alternative energy sources like microwave irradiation are being explored to minimize the environmental impact of synthetic processes. scielo.br

| Catalyst Type | Reaction Conditions | Advantages | Potential for this compound Synthesis |

| Heterogeneous Catalysts | Mild temperature, reusable | Easy separation, recyclability, reduced waste | High potential for developing a sustainable synthesis route. |

| Biocatalysts (Enzymes) | Aqueous media, ambient temperature | High selectivity, biodegradable, environmentally friendly | Could offer a highly specific and green pathway to the target molecule. |

| Nanocatalysts | High surface area, high reactivity | Increased reaction rates, lower catalyst loading | May provide a highly efficient method for the synthesis. |

| Microwave-Assisted Synthesis | Reduced reaction times, often solvent-free | Rapid and efficient synthesis | Can significantly shorten the synthesis time and improve yields. |

| Flow Chemistry | Continuous processing, precise control | Improved safety, scalability, and reproducibility | Offers a scalable and highly controlled manufacturing process. |

Exploration of Unconventional Reactivity Profiles and New Transformative Pathways

The 4H-pyran-4-one scaffold is a versatile building block that can be transformed into a variety of other heterocyclic systems. Future research will likely focus on uncovering novel and unconventional reactivity profiles of this compound to access diverse molecular architectures.

One promising area is the exploration of ring transformation reactions. The pyran ring can be opened and reclosed to form different heterocycles, such as pyridines, pyridones, and other oxygen- or nitrogen-containing ring systems. These transformations can be triggered by various reagents and conditions, offering a powerful tool for generating molecular diversity.

Furthermore, the functionalization of the pyranone core at various positions opens up avenues for creating a wide range of derivatives with tailored properties. For example, the enamination of 2-methyl-4-pyrones has been shown to be a viable strategy for introducing new functional groups and extending the conjugation of the system, which can be applied to this compound to create novel fluorophores or bioactive molecules. mdpi.comnih.gov

Integration of Advanced Computational Techniques in Reaction Design and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound chemistry, advanced computational techniques are expected to play a crucial role in accelerating research and development.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions involving the 4H-pyran-4-one core. By understanding the reaction pathways and transition states, chemists can optimize reaction conditions to improve yields and selectivity. Computational studies can also predict the reactivity of different positions on the pyranone ring, guiding the design of new synthetic strategies.

Moreover, in silico screening and molecular docking studies can be used to predict the biological activity of this compound derivatives. By simulating the interaction of these molecules with biological targets, researchers can identify promising candidates for further experimental investigation, thereby streamlining the drug discovery process.

| Computational Technique | Application in this compound Chemistry | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity | Optimization of synthetic routes, design of new reactions |

| Molecular Docking | Prediction of binding affinity to biological targets | Identification of potential drug candidates |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving pyranone derivatives | Understanding of biological activity and metabolism |

| Molecular Dynamics (MD) Simulations | Study of conformational changes and intermolecular interactions | Design of materials with specific properties |

Potential for Complex Molecular Architecture Construction and Advanced Material Applications

The unique structural and electronic properties of the 4H-pyran-4-one scaffold make it an attractive building block for the construction of complex molecular architectures and advanced materials. chemimpex.com The rigid pyranone core can serve as a scaffold for the synthesis of intricate three-dimensional molecules, including natural products and their analogues. guidechem.com

In the field of materials science, 4H-pyran-4-one derivatives are being explored for their potential applications in organic electronics and photonics. The conjugated π-system of the pyranone ring can be extended through chemical modifications to create molecules with interesting photophysical properties, such as fluorescence and non-linear optical activity. These properties make them promising candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

Furthermore, the incorporation of the this compound moiety into polymer backbones could lead to the development of new materials with enhanced thermal stability, mechanical strength, and unique optical or electronic properties. chemimpex.com The phenyl substituents on the pyranone ring can further be functionalized to tune the properties of the resulting polymers.

Q & A

Basic: What are the optimized synthetic routes for 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one and its derivatives?

Methodological Answer:

The compound is commonly synthesized via bromination of the parent pyranone using N-bromosuccinimide (NBS). For example, Wohl-Ziegler bromination of this compound with 1.1 equivalents of NBS in tetrachloromethane, catalyzed by dibenzoyl peroxide, yields 2-bromomethyl-3,5-diphenyl-6-methyl-4H-pyran-4-one in 68% yield . Optimization involves controlling stoichiometry, solvent choice (e.g., tetrachloromethane for selectivity), and reaction time. Post-synthesis purification via column chromatography is recommended to isolate derivatives.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., dihedral angles of phenyl groups) .

- NMR spectroscopy : Key signals include the pyranone carbonyl (δ ~165–170 ppm in NMR) and methyl groups (δ ~2.1–2.5 ppm in NMR) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] for derivatives) and fragmentation patterns .

Advanced: How can regioselectivity challenges in bromination reactions be addressed?

Methodological Answer:

Regioselectivity in bromination depends on steric and electronic factors. For example, bromination at the 2-position over the 6-position in 2,6-dimethyl derivatives is influenced by the electron-donating methyl groups. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, using bulky initiators (e.g., dibenzoyl peroxide) or low-temperature conditions can enhance selectivity . Competing pathways should be monitored via TLC or HPLC to optimize reaction conditions.

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Discrepancies in NMR or mass spectra may arise from tautomerism or polymorphism. For instance, enol-keto tautomerism in pyranones can shift proton signals. Solutions include:

- Variable-temperature NMR to detect tautomeric equilibria.

- Co-crystallization studies to isolate polymorphs .

- Cross-validation with IR spectroscopy (e.g., carbonyl stretches at ~1640 cm) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states and charge distribution. For example:

- Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Simulate reaction pathways for substitutions (e.g., bromine displacement by amines).

- Compare HOMO-LUMO gaps to assess stability . Software like Gaussian or ORCA is recommended.

Advanced: How to design bioactivity assays for pharmacological screening?

Methodological Answer:

- In vitro enzyme inhibition : Test against acetylcholinesterase (AChE) using Ellman’s assay, given structural similarity to tacrine analogues .

- Cytotoxicity assays : Use MTT or resazurin assays on cell lines (e.g., HepG2).

- Docking studies : Align the compound’s structure with protein targets (e.g., AChE active site) using AutoDock Vina .

Advanced: What protocols mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Process optimization : Use flow chemistry to control exothermic reactions and reduce side products.

- In situ monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediates.

- Byproduct identification : LC-MS/MS and GC-MS to detect impurities, followed by fractional distillation .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential respiratory irritants.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.